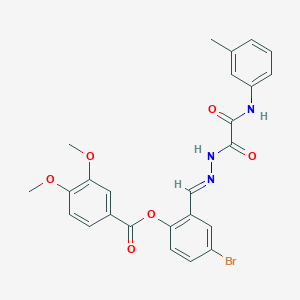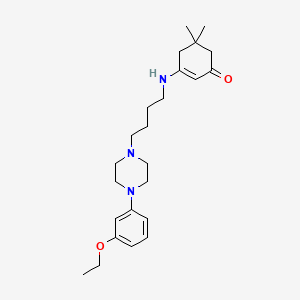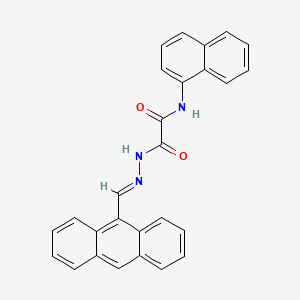
Thiazolidine, 3-(5-(butylthio)pentyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine, 3-(5-(butylthio)pentyl)-, hydrochloride is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine, 3-(5-(butylthio)pentyl)-, hydrochloride typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions . The reaction does not require any catalyst and can be performed efficiently at room temperature.
Industrial Production Methods
Industrial production of thiazolidine derivatives often employs multicomponent reactions, click reactions, and green chemistry approaches to enhance selectivity, purity, and yield . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 3-(5-(butylthio)pentyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the thiazolidine ring reacts with nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Thiazolidine, 3-(5-(butylthio)pentyl)-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new chemical entities.
Biology: Employed in bioconjugation reactions to study and manipulate cellular processes.
Industry: Utilized in the synthesis of pharmaceuticals and other valuable organic compounds.
Mechanism of Action
The mechanism of action of thiazolidine, 3-(5-(butylthio)pentyl)-, hydrochloride involves its interaction with molecular targets such as proteins and enzymes. The compound can form stable conjugates with biomolecules, influencing various biochemical pathways . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of peptides and as a chiral auxiliary.
Thiazolidine-2-thione: Investigated for its antimicrobial and anticancer activities.
Uniqueness
Thiazolidine, 3-(5-(butylthio)pentyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butylthio group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
CAS No. |
41956-88-1 |
|---|---|
Molecular Formula |
C12H26ClNS2 |
Molecular Weight |
283.9 g/mol |
IUPAC Name |
3-(5-butylsulfanylpentyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C12H25NS2.ClH/c1-2-3-9-14-10-6-4-5-7-13-8-11-15-12-13;/h2-12H2,1H3;1H |
InChI Key |
AEKKYOUYTGSRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCCCCN1CCSC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12003575.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12003586.png)



![2,6-Dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate](/img/structure/B12003622.png)



![N'-[4-(Dimethylamino)phenyl]-N,N-diphenylurea](/img/structure/B12003644.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12003656.png)


